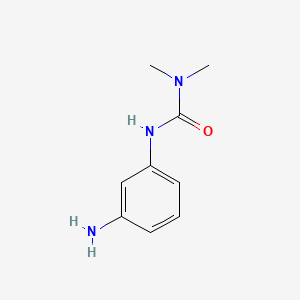

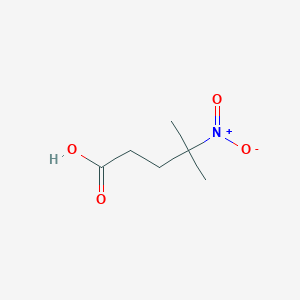

3-(3-Aminophenyl)-1,1-dimethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea involves multiple steps, including the preparation of intermediates and the final reaction to form the target molecule. Synthesis methods can vary, focusing on optimizing yield, purity, and the efficiency of the process. While specific synthesis routes for 3-(3-Aminophenyl)-1,1-dimethylurea were not directly found, research on similar compounds provides insight into possible synthetic strategies that could be adapted for this compound. For example, the synthesis of related urea derivatives involves the reaction of amines with isocyanates or carbodiimides, suggesting a potential method for synthesizing 3-(3-Aminophenyl)-1,1-dimethylurea (Saikia et al., 2023).

Molecular Structure Analysis

The molecular structure of 3-(3-Aminophenyl)-1,1-dimethylurea can be analyzed using spectroscopic and crystallographic techniques. These analyses reveal the arrangement of atoms, the presence of functional groups, and the geometry of the molecule. Studies on similar compounds, like pyrimidine derivatives, utilize X-ray crystallography and DFT calculations to elucidate their structure, indicating that similar approaches could be applied to 3-(3-Aminophenyl)-1,1-dimethylurea to determine its precise molecular configuration (Barakat et al., 2015).

Applications De Recherche Scientifique

Thermal Phase Transformation

A study on a related compound, 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, revealed a reversible single-crystal to single-crystal thermal phase transformation. This transformation involves a change from a monoclinic to a triclinic crystal system around 170–180 K, highlighting potential applications in materials science for temperature-responsive materials (Kariuki & El‐Hiti, 2017).

Electrophilic Reactivity

N,N-Dimethyl-4-aminophenyl cations, closely related to the compound , have been used to probe the electrophilicity-nucleophilicity relations of various nucleophiles. This research provides valuable insights into the reactivity of aminophenyl compounds, which could inform synthetic strategies in organic chemistry (Dichiarante, Fagnoni, & Albini, 2008).

Photocatalytic Degradation

Research on phenyl-urea herbicides, which share a structural motif with 3-(3-Aminophenyl)-1,1-dimethylurea, has shown that these compounds can undergo photocatalytic degradation. This process involves interactions with OH radicals generated on the TiO2 surface under irradiation, leading to various degradation by-products. Such studies indicate the potential environmental impact and degradation pathways of phenyl-urea compounds (Amorisco, Losito, Carbonara, Palmisano, & Zambonin, 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminophenyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCIMHCGCFGWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192989 |

Source

|

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)-1,1-dimethylurea | |

CAS RN |

39938-79-9 |

Source

|

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)